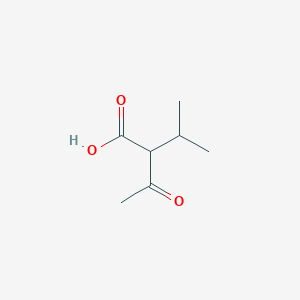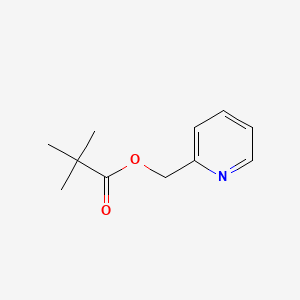
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is an organic compound with a complex structure that includes a propionic acid moiety, a dimethyl group, and a pyridylmethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester typically involves esterification reactions. One common method is the reaction of 2,2-dimethylpropanoic acid with 2-pyridylmethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 2,2-dimethylpropanoic acid and 2-pyridylmethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-pyridylmethanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Substitution: Different ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Pivalic acid (2,2-dimethylpropanoic acid): Shares the 2,2-dimethylpropanoic acid moiety but lacks the pyridylmethyl ester group.
Neopentanoic acid: Another name for pivalic acid, highlighting its structural similarity.
Trimethylacetic acid: Similar structure with three methyl groups attached to the acetic acid moiety.
Uniqueness
Propionic acid, 2,2-dimethyl-, 2-pyridylmethyl ester is unique due to the presence of the pyridylmethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
50315-49-6 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
pyridin-2-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(13)14-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 |
Clave InChI |
NOJLBQFOLJCBDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)
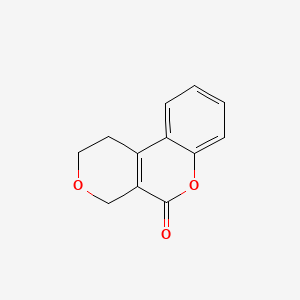
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
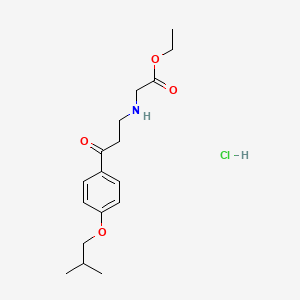
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
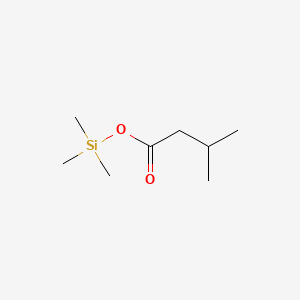


![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
